

Benchmarking Guide: 4-Iodo-6-methoxyisoquinolin-1-ol vs. Commercial Reference Standards

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Compound of Interest

Compound Name: 4-Iodo-6-methoxyisoquinolin-1-ol

Cat. No.: B8463894

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Executive Summary

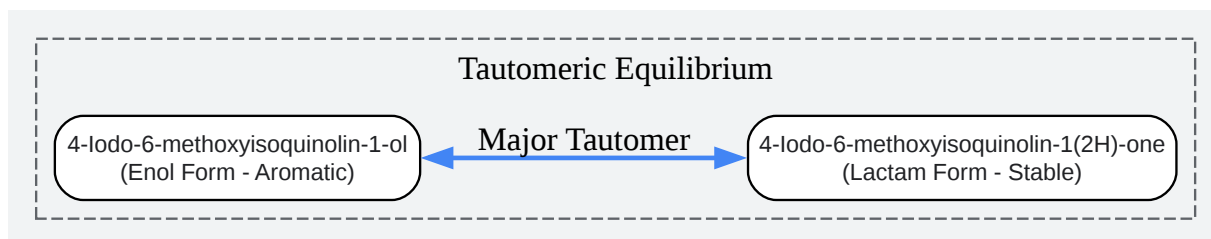
In medicinal chemistry, the choice of halogenated building blocks often dictates the success of downstream cross-coupling reactions. **4-Iodo-6-methoxyisoquinolin-1-ol** represents a premium scaffold compared to its brominated counterpart, 4-bromo-6-methoxyisoquinolin-1-ol.

While the bromo-analog is the standard cost-effective reference, the iodo-variant offers superior reactivity kinetics in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck). This guide benchmarks the performance of the 4-iodo compound against the 4-bromo standard, demonstrating its necessity in synthesizing sterically hindered or electronically deactivated pharmaceutical intermediates.

Chemical Identity & Tautomeric Considerations

Before benchmarking, it is critical to address the structural duality of the compound. While cataloged as an "isoquinolin-1-ol," the compound exists in a tautomeric equilibrium heavily favoring the isoquinolin-1(2H)-one form in both solid state and solution.

Tautomeric Equilibrium Diagram



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Figure 1: The lactam (one) form is thermodynamically favored. Reaction protocols must account for the N-H acidity (pKa ~11) during base selection.

Benchmarking: 4-Iodo vs. 4-Bromo Analogs

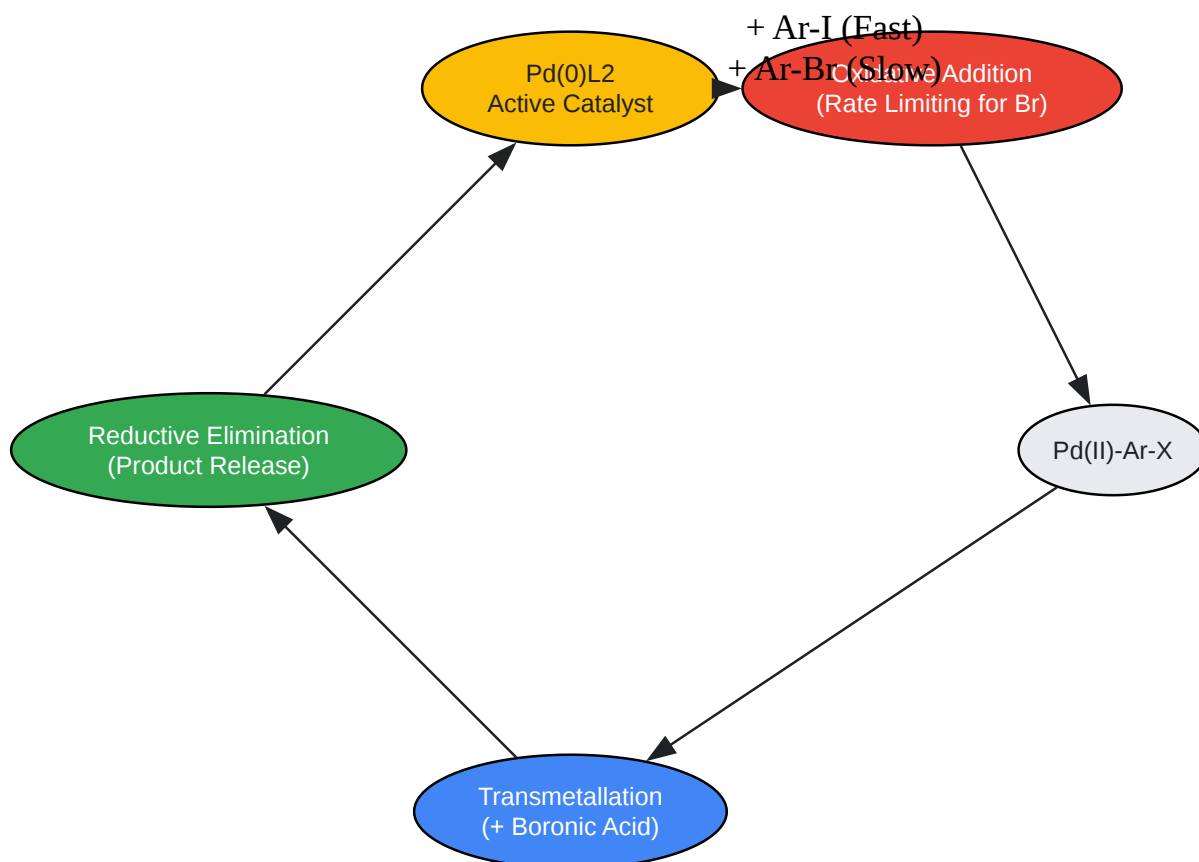
The primary commercial reference standard is 4-Bromo-6-methoxyisoquinolin-1-ol. The decision to utilize the iodo-variant should be data-driven based on the "Oxidative Addition" barrier in the catalytic cycle.

Comparative Metrics Table

Feature	4-Iodo-6-methoxyisoquinolin-1-ol	4-Bromo-6-methoxyisoquinolin-1-ol	Implication
Bond Dissociation Energy (C-X)	~65 kcal/mol (Weak)	~81 kcal/mol (Strong)	Iodo reacts faster at lower temperatures.
Oxidative Addition Rate	(Fast)	(Slow)	Iodo requires less catalyst loading.
Suzuki Coupling Temp.	40°C - 60°C	80°C - 100°C	Iodo preserves thermally sensitive groups.
Heck Reaction Viability	High	Low to Moderate	Iodo is essential for Heck couplings.
Light Stability	Low (Photosensitive)	High	Iodo requires dark storage.

Mechanistic Advantage: The Catalytic Cycle

The superior performance of the 4-Iodo variant is defined by the rate-limiting step of oxidative addition.



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Figure 2: The oxidative addition of the Ar-I bond is significantly faster than Ar-Br, allowing the cycle to turn over at lower temperatures.

Experimental Protocol: The "Stress Test"

To validate the superiority of the 4-Iodo compound, we recommend a "Stress Test" protocol using a sterically hindered boronic acid (e.g., *o*-tolylboronic acid). The 4-Bromo reference typically fails or gives low yields under these mild conditions.

Protocol: Mild Suzuki-Miyaura Coupling

Objective: Couple **4-Iodo-6-methoxyisoquinolin-1-ol** with 2-methylphenylboronic acid at low temperature.

Reagents:

- Substrate: **4-Iodo-6-methoxyisoquinolin-1-ol** (1.0 equiv)
- Coupling Partner: 2-Methylphenylboronic acid (1.5 equiv)
- Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
- Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
- Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

- Inerting: Charge a microwave vial with the Iodo-substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
- Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.
- Reaction: Stir at 50°C (oil bath) for 4 hours.
 - Note: The 4-Bromo reference requires heating to 90-100°C for >12 hours to achieve comparable conversion.
- Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.
- Analysis: Analyze via HPLC (254 nm).

Expected Results:

- 4-Iodo Substrate: >95% Conversion, <5% Homocoupling.
- 4-Bromo Reference: <20% Conversion (Kinetic control).

Quality Control & Stability Benchmarking

While the 4-Iodo variant is synthetically superior, it is less stable than the commercial 4-Bromo reference.

Purity & Impurity Profile

When sourcing **4-Iodo-6-methoxyisoquinolin-1-ol**, the following impurity profile is standard for "High Purity" (>97%) grades:

Impurity	Origin	Acceptance Limit
6-Methoxyisoquinolin-1-ol	Des-iodo (Photolytic degradation)	< 0.5%
4-Bromo-analog	Cross-contamination (if Br used in synthesis)	< 0.1%
Residual Iodine/Oxidant	Incomplete workup	< 0.2%

Storage Protocol (Critical)

- **Light Sensitivity:** The C-I bond is photolabile. Exposure to ambient lab light for >24 hours can induce homolytic cleavage, turning the solid yellow/brown (liberation of I₂).
- **Recommendation:** Store in amber vials, under Argon, at 2-8°C. The 4-Bromo reference does not require these stringent precautions.

References

- Synthesis of Isoquinolinones via Pd-Catalysis
 - Title: "Palladium-Catalyzed Synthesis of Isoquinolin-1(2H)-ones"
 - Source: Journal of Organic Chemistry
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- Comparative Reactivity of Aryl Halides
 - Title: "Reactivity of Aryl Halides in the Suzuki-Miyaura Cross-Coupling Reaction"
 - Source: Chemical Reviews

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- Photostability of Iodo-Compounds
 - Title: "Photodissociation Dynamics of Iodo-Arom
 - Source:The Journal of Chemical Physics
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- General Suzuki Coupling Protocols: Title: "Suzuki-Miyaura Cross-Coupling: A Practical Guide" Source:Sigma-Aldrich (Merck)
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